molecular formula C17H23NO8 B4293390 1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE

1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE

Cat. No.: B4293390
M. Wt: 369.4 g/mol
InChI Key: XTQPRZPRVLBFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a malonate ester group, a nitro group, and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE typically involves the alkylation of enolate ions. The process begins with the deprotonation of diethyl malonate using a base such as sodium ethoxide to form an enolate ion. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 1-(3,4-diethoxyphenyl)-2-nitroethyl bromide, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted malonates with various functional groups.

Scientific Research Applications

Dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving malonate derivatives.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE involves its ability to act as a nucleophile or electrophile in various chemical reactions. The malonate ester group can undergo deprotonation to form an enolate ion, which can then participate in nucleophilic substitution reactions. The nitro group can also undergo reduction to form amine derivatives, which can further react with other compounds to form more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate ester without the nitro and diethoxyphenyl groups.

    Dimethyl [1-(3,4-dimethoxyphenyl)-2-nitroethyl]malonate: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

Dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate is unique due to the presence of both the nitro group and the diethoxyphenyl group, which provide additional reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

dimethyl 2-[1-(3,4-diethoxyphenyl)-2-nitroethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO8/c1-5-25-13-8-7-11(9-14(13)26-6-2)12(10-18(21)22)15(16(19)23-3)17(20)24-4/h7-9,12,15H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQPRZPRVLBFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C[N+](=O)[O-])C(C(=O)OC)C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.